molecular formula C16H22N6O5 B13841799 Methoxy Montelukast Methyl Ester

Methoxy Montelukast Methyl Ester

Cat. No.: B13841799
M. Wt: 378.38 g/mol
InChI Key: AWSHMYLTFNJSDF-HBNTYKKESA-N
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Description

Methoxy Montelukast Methyl Ester is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Montelukast Methyl Ester typically involves the esterification of Montelukast with methanol in the presence of an acid catalyst. One common method includes the use of Fischer esterification, where Montelukast is reacted with methanol under acidic conditions to form the methyl ester . Another approach involves the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on minimizing impurities and optimizing yield. For instance, a modified Mizoroki-Heck reaction followed by asymmetric reduction has been reported for the synthesis of Montelukast intermediates, which can then be esterified to produce this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy Montelukast Methyl Ester is unique due to its ester functional group, which can be hydrolyzed to release the active Montelukast. This property allows for potential controlled release formulations and targeted delivery in pharmaceutical applications .

Properties

Molecular Formula

C16H22N6O5

Molecular Weight

378.38 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/t9-,10+,11+/m0/s1

InChI Key

AWSHMYLTFNJSDF-HBNTYKKESA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C

Origin of Product

United States

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